molecular formula C26H25NO3 B12339448 N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

Cat. No.: B12339448
M. Wt: 399.5 g/mol
InChI Key: FCQZYAJFAUTKRU-JJIBRWJFSA-N
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Description

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is a chemical compound with the molecular formula C26H25NO3 and a molecular weight of 399.48. It is primarily used in proteomics research and is known for its role as an intermediate in the metabolism of certain pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide typically involves the reaction of 4-benzyloxybenzaldehyde with alpha-benzilidene isobutyrylacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential role in the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide involves its interaction with specific molecular targets and pathways. As an intermediate in the metabolism of certain drugs, it may inhibit or activate specific enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is unique due to its specific structure and role as an intermediate in the metabolism of certain pharmaceutical compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

(2E)-2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17+

InChI Key

FCQZYAJFAUTKRU-JJIBRWJFSA-N

Isomeric SMILES

CC(C)C(=O)/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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